molecular formula C16H18F3N3O2S B2663831 3-(1-methyl-1H-pyrazol-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine CAS No. 2034203-91-1

3-(1-methyl-1H-pyrazol-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine

Cat. No. B2663831
CAS RN: 2034203-91-1
M. Wt: 373.39
InChI Key: OFOLQOUGHSFEDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-methyl-1H-pyrazol-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research has explored the synthesis of new heterocycles based on the structural motif of "3-(1-methyl-1H-pyrazol-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine". For example, a study by El‐Emary, Al-muaikel, and Moustafa (2002) detailed the synthesis of various sulfonamide-based heterocycles, demonstrating their potential antimicrobial activity. These compounds were synthesized through reactions involving amino pyrazoles, leading to the creation of f, g-unsaturated ketones, semicarbazones, thiosemicarbazones, and other derivatives (El‐Emary, Al-muaikel, & Moustafa, 2002).

Antimicrobial and Anticancer Activities

The antimicrobial activity of compounds derived from this chemical structure has been a significant area of investigation. Ammar et al. (2004) prepared novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety and evaluated their antimicrobial activities, finding some compounds to exhibit notable activity (Ammar, Saleh, Micky, Abbas, & El-Gaby, 2004). Additionally, Turov (2020) reported on the anticancer evaluation of di- and trifunctional substituted 1,3-thiazoles, demonstrating the potential efficacy of these compounds against various cancer cell lines (Turov, 2020).

Receptor Antagonist Activity

The compound has also been utilized in the development of receptor antagonists. Research by Shim et al. (2002) and Srivastava et al. (2008) on derivatives of this chemical scaffold revealed its potential as an antagonist for the CB1 cannabinoid receptor. These studies highlighted the structure-activity relationships necessary for potent and selective antagonistic activity at the CB1 receptor, suggesting potential therapeutic applications (Shim et al., 2002) (Srivastava et al., 2008).

properties

IUPAC Name

3-(1-methylpyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2S/c1-21-9-7-15(20-21)12-4-3-8-22(11-12)25(23,24)14-6-2-5-13(10-14)16(17,18)19/h2,5-7,9-10,12H,3-4,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOLQOUGHSFEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methyl-1H-pyrazol-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine

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